molecular formula C6H11FO4 B14753006 3-(Fluoromethyl)-3,5-dihydroxypentanoic acid CAS No. 1536-88-5

3-(Fluoromethyl)-3,5-dihydroxypentanoic acid

Cat. No.: B14753006
CAS No.: 1536-88-5
M. Wt: 166.15 g/mol
InChI Key: CGRQPGKAEVKDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Fluoromethyl)-3,5-dihydroxypentanoic acid is an organic compound that features a fluoromethyl group attached to a pentanoic acid backbone with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)-3,5-dihydroxypentanoic acid can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as a pentanoic acid derivative, using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically requires controlled conditions, including low temperatures and an inert atmosphere, to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. Enzymatic synthesis using fluorinase enzymes has been explored as a promising approach due to its selectivity and mild reaction conditions . This method leverages the natural ability of enzymes to introduce fluorine atoms into organic molecules, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)-3,5-dihydroxypentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

3-(Fluoromethyl)-3,5-dihydroxypentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.

    Medicine: It has potential as a precursor for drug development, particularly in designing enzyme inhibitors and other therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-3,5-dihydroxypentanoic acid involves its interaction with specific molecular targets, such as enzymes. The fluoromethyl group can enhance the compound’s binding affinity to enzyme active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound valuable in drug design and development .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-3,5-dihydroxypentanoic acid
  • 3-(Bromomethyl)-3,5-dihydroxypentanoic acid
  • 3-(Iodomethyl)-3,5-dihydroxypentanoic acid

Uniqueness

3-(Fluoromethyl)-3,5-dihydroxypentanoic acid is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased stability, lipophilicity, and bioavailability compared to its halogenated analogs. These properties make it particularly valuable in pharmaceutical and biochemical research .

Properties

IUPAC Name

3-(fluoromethyl)-3,5-dihydroxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO4/c7-4-6(11,1-2-8)3-5(9)10/h8,11H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRQPGKAEVKDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CC(=O)O)(CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439895
Record name 3-(Fluoromethyl)-3,5-dihydroxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1536-88-5
Record name 3-(Fluoromethyl)-3,5-dihydroxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.